(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6,10H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZANZYEZRAGNO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 1 5 Aminopyridin 2 Yl Pyrrolidin 3 Ol and Its Chiral Precursors
Stereoselective Synthesis Strategies for Chiral Pyrrolidin-3-ol Scaffolds
The pyrrolidine (B122466) ring is a privileged structural motif in a vast number of natural products and synthetic compounds with significant biological activity. rsc.org The synthesis of chiral substituted pyrrolidines, particularly those with defined stereocenters, has been a major focus of synthetic organic chemistry. unibo.itmdpi.com
Asymmetric Construction of the Pyrrolidine Core
The asymmetric construction of the pyrrolidine core is a cornerstone of modern organic synthesis, with several powerful strategies available to control stereochemistry. One of the most prominent methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgmappingignorance.org This approach is highly atom-economical and can generate multiple stereocenters in a single, highly stereoselective step. mappingignorance.org The reaction typically involves the in situ generation of an azomethine ylide from an iminoester derived from an α-amino acid, which then reacts with a dipolarophile. researchgate.net The stereochemical outcome is controlled by the chiral catalyst, which can be either a metal complex or an organocatalyst. mappingignorance.org
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. unibo.itresearchgate.net Chiral pyrrolidine-based organocatalysts, derived from natural amino acids like proline, can effectively promote various transformations in an enantioselective manner. mdpi.com These catalysts operate through different activation modes, leading to the desired enantiomerically enriched products. mdpi.com For instance, the development of diarylprolinol silyl (B83357) ethers has been a significant breakthrough for the asymmetric functionalization of aldehydes, a key step in many pyrrolidine syntheses. unibo.it
Recent advancements have also focused on the direct asymmetric functionalization of 3-substituted indoles to construct pyrroloindoline frameworks, which share the core pyrrolidine structure. nih.gov These methods often involve a cascade reaction, such as a conjugate addition followed by cyclization, catalyzed by a chiral entity to deliver the product with high enantiopurity. nih.gov
Chiral Pool Approaches to Pyrrolidine Derivatives
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of pyrrolidine derivatives, amino acids such as L-proline and L-hydroxyproline are exceptionally valuable starting points. nih.gov These compounds already possess the desired pyrrolidine ring and one or more stereocenters, significantly simplifying the synthetic route.
For example, (S)-proline can be functionalized to introduce the desired substituents while retaining the inherent stereochemistry of the starting material. mdpi.com Synthetic strategies often involve the modification of the carboxylic acid group and the nitrogen atom, as well as the functionalization of the pyrrolidine ring itself. Similarly, 4-hydroxyproline (B1632879) provides a convenient handle for further chemical manipulation to introduce diverse functionalities onto the pyrrolidine scaffold. mdpi.com The use of chiral pool starting materials is a robust and often more economical approach compared to de novo asymmetric synthesis, especially for large-scale production. acs.org
Catalytic Asymmetric Synthesis Routes to Pyrrolidin-3-ol Enantiomers
The direct catalytic asymmetric synthesis of pyrrolidin-3-ol enantiomers is a highly desirable transformation. Various catalytic systems have been developed to achieve high levels of enantioselectivity. Metal-catalyzed reactions are particularly prevalent. For instance, copper(I) and silver(I) catalysts have been shown to be effective in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various olefins, leading to highly enantioenriched pyrrolidines. mappingignorance.org The choice of metal and ligand is crucial in determining the stereochemical outcome of the reaction. mappingignorance.org
Rhodium(II) catalysts have been employed in the catalytic asymmetric C-H insertion of carbenes, providing a powerful method for the difunctionalization of a pyrrolidine moiety. acs.org This strategy allows for the direct installation of substituents at the 2 and 5 positions with high enantio- and diastereocontrol. acs.org
Organocatalysis also plays a significant role in the synthesis of chiral pyrrolidin-3-ols. As mentioned earlier, diarylprolinol silyl ethers are highly effective catalysts for various asymmetric transformations that can be applied to the synthesis of these compounds. unibo.it Additionally, chiral phosphoric acids have been utilized as catalysts in the desymmetrization of oxetanes to afford chiral pyrrolidines bearing an all-carbon quaternary stereocenter. organic-chemistry.org
Below is a table summarizing some catalytic asymmetric routes to pyrrolidine derivatives:
| Catalyst System | Reaction Type | Key Features |
| Cu(I) or Ag(I) with chiral ligands | 1,3-Dipolar Cycloaddition | High stereoselectivity, potential for creating multiple stereocenters. mappingignorance.org |
| Rhodium(II) catalysts | C-H Insertion | Direct difunctionalization of the pyrrolidine ring. acs.org |
| Diarylprolinol silyl ethers | Organocatalytic reactions | Asymmetric functionalization of aldehydes. unibo.it |
| Chiral Phosphoric Acids | Oxetane Desymmetrization | Synthesis of pyrrolidines with quaternary stereocenters. organic-chemistry.org |
Ring-Closing Metathesis Strategies for Pyrrolidine Formation
Ring-closing metathesis (RCM) has become a powerful and versatile tool for the synthesis of cyclic compounds, including pyrrolidines. researchgate.net This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. organic-chemistry.org
For the synthesis of pyrrolidines, an acyclic precursor containing two olefinic groups or an olefin and an alkyne, separated by a nitrogen-containing tether, is required. organic-chemistry.orgacs.org Upon exposure to the RCM catalyst, the molecule undergoes cyclization to form the five-membered pyrrolidine ring. nih.gov The use of chiral, non-racemic precursors allows for the synthesis of enantiomerically pure pyrrolidines. organic-chemistry.org
The development of air-stable and highly active ruthenium catalysts has greatly expanded the scope and functional group tolerance of RCM, making it a highly attractive method for the construction of complex heterocyclic systems. organic-chemistry.org The reaction conditions are generally mild, and the process is often atom-economical. organic-chemistry.org
Coupling Reactions for the Formation of the N-Pyridyl Moiety
Once the chiral (S)-pyrrolidin-3-ol scaffold is synthesized, the next crucial step is the formation of the bond between the pyrrolidine nitrogen and the pyridine (B92270) ring.
Palladium-Catalyzed Amination Methodologies (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orglibretexts.org It provides a general and efficient method for the formation of C-N bonds between an aryl halide (or triflate) and an amine. wikipedia.org This reaction is particularly well-suited for coupling (S)-pyrrolidin-3-ol with a suitable 2-halopyridine derivative to form the desired N-pyridyl moiety. nih.gov
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. researchgate.net A variety of electron-rich and sterically hindered phosphine ligands have been developed to facilitate the reaction with a wide range of substrates, including challenging heteroaromatic systems like pyridines. wikipedia.org Ligands such as Xantphos, BINAP, and DPPF have proven to be effective in promoting the coupling of amines with 2-bromopyridines. wikipedia.orgnih.gov Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed to facilitate the deprotonation step. researchgate.net
The table below provides a general overview of a typical Buchwald-Hartwig amination for the synthesis of N-pyridyl pyrrolidines:
| Component | Example | Role |
| Aryl Halide | 2-Bromo-5-aminopyridine | Electrophilic coupling partner |
| Amine | (S)-pyrrolidin-3-ol | Nucleophilic coupling partner |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Source of the active Pd(0) catalyst nih.gov |
| Ligand | Xantphos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle wikipedia.orgnih.gov |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Promotes deprotonation of the amine researchgate.netnih.gov |
| Solvent | Toluene, Dioxane | Reaction medium nih.gov |
Transition-Metal-Free Approaches for C-N Bond Formation
Recent advancements in organic synthesis have led to the development of transition-metal-free methods for C-N bond formation, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions. organic-chemistry.org These strategies are particularly relevant for the synthesis of aminopyridines. One notable approach involves the use of magnesium amides for the amination of pyridine derivatives. For instance, magnesium amides of the type R₂NMgCl·LiCl have been successfully used for the amination of pyridine-2-sulfonyl chloride and related N-heterocyles. nih.govresearchgate.netacs.org This method proceeds under mild conditions and avoids the use of transition metal catalysts. acs.org
Another metal-free strategy is the Kröhnke pyridine synthesis, which can be adapted for amination. This involves the reaction of pyridinium (B92312) ylides with α,β-unsaturated carbonyl compounds in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) to yield aniline (B41778) derivatives. rsc.orgresearchgate.net The reaction proceeds through a cascade process initiated by a 1,4-Michael addition. rsc.org Furthermore, base-promoted amination of polyhalogenated pyridines, using reagents like sodium tert-butoxide in water, provides a chemoselective route to 2-aminopyridine (B139424) derivatives, prioritizing substitution at the 2-position even when other halogens are present on the ring. acs.org
These metal-free methods are part of a growing trend to develop more environmentally benign synthetic protocols. organic-chemistry.org
Table 1: Examples of Transition-Metal-Free Amination of Pyridine Derivatives
| Pyridine Substrate | Aminating Reagent | Conditions | Product | Yield (%) | Reference |
| Pyridine-2-sulfonyl chloride | Et₂NMgCl·LiCl | THF, 0°C to 25°C, 2h | 2-(Diethylamino)pyridine | 84% | acs.org |
| 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide & Chalcone | NH₄OAc | Not specified | 3-Trifluoromethyl aniline derivative | Good to Excellent | rsc.orgresearchgate.net |
| 2-Bromopyridine (B144113) derivatives | Various amines / NaOtBu | H₂O, 140°C, 12h | 2-Aminopyridine derivatives | Moderate to Excellent | acs.org |
Copper-Catalyzed Amination Reactions
Copper-catalyzed amination, often referred to as the Ullmann condensation or Ullmann-Goldberg reaction, is a powerful and widely used method for forming C(sp²)-N bonds, including the synthesis of N-arylpyridines. researchgate.netnih.gov This approach typically involves the reaction of a halopyridine with an amine in the presence of a copper catalyst. Iodopyridines are generally more reactive than bromopyridines in these reactions. researchgate.net
The efficiency of copper-catalyzed amination has been significantly improved by the development of various ligands, such as 2-isobutyrylcyclohexanone (B1365007) and L-proline, which can enhance the catalytic activity and product yields. researchgate.net Copper nanoparticles (CuNPs) have also emerged as highly efficient catalysts, sometimes proving superior to traditional copper(I) iodide (CuI) systems. researchgate.netresearchgate.net These nanocatalysts can often be recycled without a significant loss of activity. researchgate.net The reaction conditions, including the choice of solvent (e.g., DMF, DMSO), base, and temperature, are crucial for achieving high yields. researchgate.netresearchgate.net
This methodology is versatile and tolerates a range of functional groups on both the pyridine ring and the amine, making it a cornerstone for the synthesis of complex molecules like (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol. researchgate.netresearchgate.net
Table 2: Selected Copper-Catalyzed Amination Reactions of 2-Halopyridines
| Halopyridine | Amine | Catalyst System | Conditions | Product Yield | Reference |
| 2-Iodopyridine | n-Octylamine | CuNPs (25 nm) / L-proline | DMSO, 110°C | Up to 75% | researchgate.netresearchgate.net |
| 2-Bromopyridine | Adamantane-containing amines | CuI / 2-Isobutyrylcyclohexanone | DMSO | Up to 90% | researchgate.net |
| 2-Bromopyridine | Aqueous Ammonia | CuI / DMEDA | Ethylene glycol, 100°C, 16h | Good | researchgate.net |
Chemo- and Regioselective Considerations in Pyridine Amination
The chemo- and regioselectivity of amination reactions on the pyridine ring are critical for the successful synthesis of specific isomers such as this compound. Pyridine is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen atom). stackexchange.comechemi.comquora.com
The preference for attack at these positions is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comechemi.comquora.com When a nucleophile attacks at C2 or C4, one of the resonance structures of the intermediate places the negative charge directly on the nitrogen atom, which is a significant stabilizing contribution. stackexchange.comechemi.com This is not possible when the attack occurs at the C3 position. stackexchange.comechemi.com
Substituents already present on the pyridine ring heavily influence the regioselectivity of subsequent amination reactions. researchgate.net For example, in 3-substituted 2,6-dichloropyridines, the nature of the 3-substituent can direct the incoming nucleophile to either the C2 or C6 position. researchgate.net Bulky substituents at the 3-position can sterically hinder the C2 position, favoring substitution at C6. researchgate.net Electronic effects also play a crucial role; the solvent can also dramatically influence the regioselectivity by affecting the stability of the transition states. researchgate.net For instance, the amination of pyridine N-oxides can be directed to the C4 position by using saccharin (B28170) as an ammonium surrogate under mild conditions. nih.gov
Functionalization and Derivatization at the Aminopyridine Unit during Synthesis
The synthesis of complex aminopyridine derivatives often involves strategies that either build the substituted ring system from acyclic precursors or modify a pre-existing aminopyridine core.
Multicomponent One-Pot Approaches for Substituted Aminopyridines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single operation. rsc.orgrsc.org These one-pot approaches are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. rsc.orgnih.gov
Several MCRs have been developed for the synthesis of polysubstituted aminopyridines. rsc.orgrsc.org For example, a domino reaction involving α-azidovinylketones, aldehydes, and methylamine (B109427) derivatives can produce a variety of 4-aminopyridines in good yields under mild conditions. rsc.orgrsc.org Another approach utilizes the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base to form highly functionalized pyridines with high chemo- and regioselectivity. nih.gov Similarly, 3-sulfonyl-2-aminopyridines can be synthesized via a one-pot coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia. nih.gov These methods are often scalable and produce products with high purity, minimizing the need for extensive purification. nih.gov
Table 3: Examples of One-Pot Syntheses of Substituted Aminopyridines
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features | Reference |
| α-Azidovinylketone | Aldehyde | Methylamine derivative | Polysubstituted 4-aminopyridines | Domino process, mild conditions | rsc.orgrsc.org |
| 1,3-Dicarbonyl compound | Aromatic aldehyde | Malononitrile | Functionalized pyridines | Four new bonds formed, high chemo- and regioselectivity | nih.gov |
| N,N-Dimethylacroleine | Sulfonylacetonitrile | Primary amine/Ammonia | 3-Sulfonyl-2-aminopyridines | Scalable, high purity products | nih.gov |
Strategies for Modifying the Amino Group of the Pyridine Ring
The amino group on the pyridine ring is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives. Modification of this group can be a key step in a larger synthetic sequence or the final step to produce a target molecule.
One common strategy is the amidation of the amino group. For example, 2-aminopyridines can react with aldehydes in a copper-catalyzed oxidative amidation to form N-(pyridin-2-yl)amides. rsc.org This reaction can be performed under environmentally benign conditions, using molecular iodine as the oxidant in an aqueous micellar system. rsc.org
Another approach involves leveraging the amino group to direct further C-H functionalization on the pyridine ring or an adjacent aryl group. While many directing groups are bidentate, N-aminopyridinium ylides have been developed as removable monodentate directing groups for copper-promoted C-H amination. nih.gov
Furthermore, the amino group itself can be the target of substitution reactions. A ruthenium-catalyzed method has been developed for the amination of aminopyridines, where the existing NH₂ group is substituted by other primary or secondary amines. chemistryviews.org This transformation proceeds via a reversible π-coordination of the pyridine ring to the ruthenium catalyst, which activates the ring for nucleophilic attack. chemistryviews.org These strategies provide powerful tools for elaborating the aminopyridine core structure.
Reaction Mechanisms and Mechanistic Insights in Synthesis
Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes.
The mechanism of the copper-catalyzed amination (Ullmann reaction) is thought to proceed through a catalytic cycle involving different oxidation states of copper, typically Cu(I) and Cu(III). nih.govmdpi.com The cycle is generally proposed to initiate with the formation of an amido-copper(I) complex from the amine and the Cu(I) catalyst. nih.gov This complex then undergoes oxidative addition with the halopyridine to form a transient organocopper(III) intermediate. nih.govmdpi.com The final C-N bond is formed through reductive elimination from this Cu(III) species, regenerating the Cu(I) catalyst and releasing the aminated pyridine product. nih.gov
For transition-metal-free aminations, the mechanisms can vary. In reactions involving strong bases and halopyridines, the mechanism is typically a nucleophilic aromatic substitution (SNAr). As discussed in section 2.2.4, this pathway involves the attack of the amine nucleophile on the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group to restore aromaticity. stackexchange.comechemi.com
In multicomponent reactions, such as the Kröhnke pyridine synthesis, the mechanism is often a cascade of several distinct reaction steps. rsc.orgresearchgate.net This can involve an initial Michael addition, followed by intramolecular additions and cyclizations, and finally an elimination or aromatization step to furnish the final pyridine ring. researchgate.netrsc.org Computational and experimental studies continue to refine these mechanistic models, providing deeper insights into the factors that control reactivity and selectivity. nih.govresearchgate.net
Elucidation of Key C-N Bond Forming Processes
The construction of this compound involves two critical types of carbon-nitrogen bond formations: the creation of the pyrrolidine ring of the chiral precursor and the subsequent coupling of this ring to the pyridine core.
Formation of the Pyrrolidine Ring: The synthesis of the chiral (S)-pyrrolidin-3-ol precursor relies on robust methods for intramolecular C-N bond formation. These strategies often begin with acyclic starting materials derived from the chiral pool, such as amino acids or carbohydrates. nih.govresearchgate.net A common approach involves the cyclization of an amino alcohol derivative. For instance, a protected γ-amino-α,β-unsaturated ester can undergo an intramolecular aza-Michael addition to form the pyrrolidine ring. Alternatively, intramolecular reductive amination of a γ-amino ketone or aldehyde provides a direct route to the cyclic amine. nih.gov These cyclization reactions are fundamental in establishing the core heterocyclic structure.
Aryl C-N Bond Formation: The pivotal step in the synthesis of the final compound is the formation of the bond between the nitrogen atom of the (S)-pyrrolidin-3-ol ring and the C-2 position of the pyridine ring. Due to the electron-deficient nature of the pyridine ring, this transformation is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples an aryl halide (or triflate) with an amine. In this specific synthesis, the substrates are typically (S)-pyrrolidin-3-ol and a 2-halo-5-aminopyridine derivative (e.g., 2-bromo-5-nitropyridine, where the nitro group serves as a precursor to the amine and also activates the ring towards coupling). The Buchwald-Hartwig amination is highly valued for its broad substrate scope and functional group tolerance, allowing for the efficient coupling of the secondary cyclic amine to the pyridine core under relatively mild conditions. nih.govresearchgate.net
| C-N Bond Type | Synthetic Method | Key Reactants | Description |
| Pyrrolidine Ring | Intramolecular Cyclization | Acyclic amino alcohol/ketone | Formation of the heterocyclic core through methods like reductive amination or Michael addition. |
| Aryl-Amine Linkage | Buchwald-Hartwig Amination | (S)-pyrrolidin-3-ol, 2-Halo-5-nitropyridine | Palladium-catalyzed cross-coupling to form the crucial bond between the pyrrolidine and pyridine rings. wikipedia.org |
Understanding Stereochemical Control Elements in Pyrrolidine Formation
Achieving the correct (S)-stereochemistry at the C-3 position of the pyrrolidine ring is paramount. The control of stereochemistry can be accomplished through several strategic approaches.
Substrate-Controlled Synthesis (Chiral Pool): One of the most direct methods involves starting with an enantiomerically pure precursor from the "chiral pool." nih.govresearchgate.net Natural products like L-aspartic acid, L-malic acid, or L-proline are common starting points for synthesizing chiral pyrrolidine derivatives. researchgate.netmdpi.com For example, L-aspartic acid can be chemically transformed through a series of steps involving reduction and cyclization to yield the desired (S)-3-hydroxypyrrolidine scaffold, preserving the initial stereocenter.
Catalyst-Controlled Synthesis: Asymmetric catalysis offers a powerful alternative for constructing the chiral pyrrolidine ring from achiral or racemic precursors. mdpi.com Key methods include:
Asymmetric 1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and a dipolarophile, catalyzed by a chiral metal complex, can produce highly substituted pyrrolidines with excellent enantioselectivity. rsc.org This method allows for the simultaneous formation of multiple stereocenters.
Kinetic Resolution: A racemic mixture of a pyrrolidine precursor can be resolved using a chiral catalyst that selectively reacts with one enantiomer, leaving the other enriched. whiterose.ac.uk This is particularly useful when a racemic synthesis is more straightforward.
Asymmetric Hydrogenation: The reduction of a pyrroline (B1223166) precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can introduce the desired stereochemistry.
| Stereocontrol Strategy | Description | Example Precursor | Key Features |
| Chiral Pool Synthesis | Utilizes naturally occurring, enantiopure starting materials to transfer chirality to the final product. nih.gov | L-Aspartic Acid, 4-Hydroxy-L-proline mdpi.com | Reliable, predictable stereochemistry based on the starting material. |
| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in the ring-forming reaction. mdpi.com | Achiral imines and alkenes | High enantiomeric excess (ee) can be achieved; versatile for creating diverse structures. rsc.org |
| Kinetic Resolution | Selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. whiterose.ac.uk | Racemic pyrrolidine derivatives | Effective for separating enantiomers when asymmetric synthesis is not feasible. |
Catalytic Cycle Analysis for Metal-Catalyzed Couplings
The Buchwald-Hartwig amination is the cornerstone reaction for coupling the pyrrolidine and pyridine fragments, and its mechanism proceeds via a well-defined catalytic cycle involving a palladium catalyst. wikipedia.orglibretexts.org The efficiency of this cycle is highly dependent on the choice of palladium precursor, the phosphine ligand, and the base. researchgate.net
The generally accepted catalytic cycle can be broken down into three primary steps:
Oxidative Addition: The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (e.g., 2-bromopyridine derivative). This step forms a square planar Pd(II) complex, where the palladium has inserted into the carbon-halogen bond. wikipedia.org
Amine Coordination and Deprotonation: The amine ((S)-pyrrolidin-3-ol) then coordinates to the Pd(II) center. In the presence of a strong base (such as sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex. This step is often facilitated by sterically hindered and electron-rich phosphine ligands that stabilize the palladium center. wikipedia.orgresearchgate.net
The selection of ligands is critical. Sterically bulky, electron-rich phosphine ligands (such as XPhos or BINAP) are often employed because they promote the reductive elimination step and prevent the formation of inactive palladium dimers, leading to higher yields and faster reaction rates. wikipedia.org
| Catalytic Cycle Step | Intermediate | Transformation | Role of Ligand/Base |
| Oxidative Addition | Pd(0) Complex → Pd(II)-Aryl-Halide Complex | Pd inserts into the Ar-X bond. | Stabilizes the Pd(0) species. |
| Deprotonation | Pd(II) with coordinated amine | N-H bond is broken by a base. | Base is required to generate the nucleophilic amido species. researchgate.net |
| Reductive Elimination | Pd(II)-Aryl-Amido Complex → Pd(0) Complex | The C-N bond is formed, releasing the product. | Bulky, electron-rich ligands accelerate this step and prevent side reactions. wikipedia.org |
Chemical Transformations and Derivatization of the S 1 5 Aminopyridin 2 Yl Pyrrolidin 3 Ol Scaffold
Modifications at the Hydroxyl Group of the Pyrrolidine (B122466) Ring
The secondary hydroxyl group on the pyrrolidine ring of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol serves as a prime site for various chemical modifications, including esterification, etherification, oxidation, and reduction. These transformations allow for the introduction of a wide array of functional groups, influencing the molecule's physicochemical properties.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers through standard synthetic methodologies.
Esterification: The formation of esters is typically achieved by reacting the alcohol with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. For instance, acylation with various benzoyl chlorides can furnish the corresponding benzoate esters. The reaction conditions, including the choice of solvent (e.g., dichloromethane, tetrahydrofuran) and base (e.g., triethylamine, pyridine), can be optimized to achieve high yields.
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophile is then reacted with an alkyl halide to yield the desired ether. This method allows for the introduction of a variety of alkyl and aryl groups.
| Reagent | Reaction Type | Product |
| Benzoyl Chloride | Esterification | (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl benzoate |
| Acetic Anhydride | Esterification | (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl acetate (B1210297) |
| Methyl Iodide / NaH | Etherification | (S)-1-(5-Aminopyridin-2-yl)-3-methoxypyrrolidine |
| Benzyl Bromide / NaH | Etherification | (S)-3-(Benzyloxy)-1-(5-aminopyridin-2-yl)pyrrolidine |
Oxidation and Reduction Pathways
The secondary alcohol functionality can be oxidized to a ketone or potentially reduced, although reduction of a secondary alcohol is less common unless adjacent to activating groups.
Oxidation: Oxidation of the hydroxyl group to a carbonyl group can be accomplished using a variety of oxidizing agents. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed to minimize over-oxidation and side reactions, yielding 1-(5-Aminopyridin-2-yl)pyrrolidin-3-one.
| Reagent | Product |
| Pyridinium Chlorochromate (PCC) | 1-(5-Aminopyridin-2-yl)pyrrolidin-3-one |
| Dess-Martin Periodinane | 1-(5-Aminopyridin-2-yl)pyrrolidin-3-one |
Reduction: While the hydroxyl group is already in a reduced state, the corresponding ketone, 1-(5-Aminopyridin-2-yl)pyrrolidin-3-one, can be stereoselectively reduced to regenerate the alcohol. The choice of reducing agent can influence the stereochemical outcome, potentially yielding either the (S)- or (R)-enantiomer of the alcohol.
| Starting Material | Reagent | Product |
| 1-(5-Aminopyridin-2-yl)pyrrolidin-3-one | Sodium Borohydride | (S)- or (R)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol |
Transformations Involving the Chiral Center
Reactions that proceed through an intermediate where the C3 carbon of the pyrrolidine ring becomes sp2-hybridized, such as in the ketone formed by oxidation, can lead to racemization if the subsequent reduction is not stereospecific. Stereoselective reducing agents can be employed to control the configuration of the newly formed chiral center. Furthermore, nucleophilic substitution reactions at the C3 position, typically following activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate), can proceed with either inversion or retention of configuration depending on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile.
Reactivity and Functionalization of the Pyridine (B92270) Amino Group
The primary amino group at the 5-position of the pyridine ring is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and cyclocondensation reactions.
Amidation and Alkylation Reactions
Amidation: The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents. For example, reaction with acetyl chloride in the presence of a base like triethylamine yields the corresponding acetamide derivative.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides a more controlled method for mono-alkylation.
| Reagent | Reaction Type | Product |
| Acetyl Chloride | Amidation | (S)-N-(6-(3-hydroxypyrrolidin-1-yl)pyridin-3-yl)acetamide |
| Benzaldehyde / NaBH(OAc)₃ | Reductive Alkylation | (S)-1-(5-(Benzylamino)pyridin-2-yl)pyrrolidin-3-ol |
| Methyl Iodide | Alkylation | (S)-1-(5-(Methylamino)pyridin-2-yl)pyrrolidin-3-ol and (S)-1-(5-(Dimethylamino)pyridin-2-yl)pyrrolidin-3-ol |
Cyclocondensation Reactions with the Amino Functionality
The 5-amino group, in conjunction with the pyridine ring nitrogen, can participate in cyclocondensation reactions with various bifunctional reagents to construct fused heterocyclic systems. These reactions are valuable for the synthesis of complex, polycyclic molecules with potential biological activity.
For example, reaction with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of an acid catalyst can lead to the formation of fused pyridopyrimidine derivatives. Similarly, condensation with α,β-unsaturated carbonyl compounds can yield fused dihydropyridine rings. The exocyclic amino group acts as a nucleophile, initiating a cascade of reactions that ultimately results in the formation of a new heterocyclic ring fused to the pyridine core. These reactions often proceed via an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration. The specific outcome of the reaction is highly dependent on the nature of the bifunctional reagent and the reaction conditions employed. Such cyclocondensation reactions are instrumental in building molecular complexity and accessing novel chemical scaffolds. nih.govmdpi.comnih.gov
| Reagent | Product Type |
| Acetylacetone | Pyridopyrimidine derivative |
| Diethyl Malonate | Pyridopyrimidine derivative |
| α,β-Unsaturated Ketone | Fused Dihydropyridine derivative |
Strategic Derivatization for Scaffold Elaboration
The this compound scaffold serves as a versatile platform for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The inherent functionalities—a primary aromatic amine, a secondary alcohol, and a chiral pyrrolidine ring—offer multiple avenues for strategic derivatization to explore and optimize structure-activity relationships (SAR).
The existing (S)-stereocenter at the C3 position of the pyrrolidine ring provides a crucial anchor for diastereoselective synthesis, allowing for the introduction of new chiral centers with a degree of stereochemical control. researchgate.netnih.gov The non-planar, puckered nature of the pyrrolidine ring influences the spatial orientation of its substituents, which can be pivotal for molecular recognition by biological targets. nih.gov
Strategies for introducing additional chirality often focus on the functional groups of the scaffold:
Derivatization of the 3-hydroxyl group: The secondary alcohol on the pyrrolidine ring is a prime site for introducing stereochemical complexity. Esterification or etherification with chiral acids or alcohols can generate diastereomeric products. The stereochemical outcome of such reactions can be directed by the existing (S)-center, potentially favoring the formation of one diastereomer over the other.
Reactions on the pyrrolidine ring: While challenging, stereoselective functionalization of the pyrrolidine ring itself can be achieved. Methods like 1,3-dipolar cycloaddition reactions using azomethine ylides can be employed to construct highly substituted pyrrolidine rings, generating up to four new stereogenic centers simultaneously. nih.govacs.orgmdpi.com
Modification of the aminopyridine moiety: The 5-amino group can be a handle for attaching chiral auxiliaries that guide subsequent stereoselective transformations on the pyridine ring or on a substituent introduced at this position.
These stereoselective methods are essential for creating libraries of compounds with varied three-dimensional structures, which is a key aspect of modern drug discovery. researchgate.netnih.gov
The 2-amino-substituted pyridine core is a well-established precursor for the synthesis of a wide array of fused bicyclic and polycyclic heterocyclic systems. nih.govresearchgate.net These annulation reactions significantly expand the chemical space accessible from the parent scaffold by altering its shape, rigidity, and hydrogen-bonding capabilities.
Common cyclization strategies include:
Reaction with β-Diketones or β-Ketoesters: Condensation of the 5-amino group with reagents like acetylacetone or ethyl acetoacetate, often under acidic or basic conditions, leads to the formation of fused pyridopyrimidine systems. nih.govacs.org This reaction typically proceeds through an initial condensation followed by an intramolecular cyclization.
Condensation with α,β-Unsaturated Esters: The reaction of 2-aminopyridines with α,β-unsaturated esters such as methyl acrylate can yield fused dihydropyridinone rings. acs.org
Construction of Imidazo[4,5-b]pyridines: Reaction with reagents like cyanogen bromide or orthoesters can facilitate the closure of an imidazole ring fused to the pyridine core.
Formation of Triazolo[4,5-b]pyridines: Diazotization of the 5-amino group with agents like sodium nitrite in an acidic medium, followed by intramolecular cyclization, can yield the corresponding fused triazole system. researchgate.net
The following table provides an overview of representative cyclization reactions to form fused heterocyclic systems.
| Reagent Type | Resulting Fused Ring System | General Conditions |
| β-Diketone (e.g., Acetylacetone) | Pyrido[2,3-d]pyrimidine | Reflux in ethanol with a catalytic amount of acid or base. nih.gov |
| α,β-Unsaturated Carbonyl | Dihydropyridopyrimidinone | Varies, can involve thermal conditions or catalysis. |
| Cyanogen Bromide | Imidazo[4,5-b]pyridine | Base-mediated cyclization. |
| Sodium Nitrite / Acid | researchgate.netnih.govnbinno.comTriazolo[4,5-b]pyridine | Diazotization at low temperature followed by cyclization. researchgate.net |
The functional groups on the this compound scaffold make it suitable for incorporation into larger biomolecules, such as antibody-drug conjugates (ADCs), PROTACs, or diagnostic probes, through covalent linkage. symeres.comnih.gov The choice of linker and conjugation chemistry is critical for the stability and function of the resulting conjugate. symeres.com
Key conjugation points on the scaffold are:
The 5-Amino Group: This primary aromatic amine is a nucleophilic handle that can readily form stable bonds. Common reactions include acylation with activated esters (e.g., N-hydroxysuccinimide esters) to form amides, or reaction with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. nih.gov
The 3-Hydroxyl Group: The secondary alcohol provides an alternative attachment point. It can be esterified or etherified. For more robust linkages, it can be activated (e.g., by conversion to a mesylate or tosylate) to facilitate substitution by a nucleophilic linker.
Linker technology is highly sophisticated, with options for both stable (non-cleavable) and conditionally degradable (cleavable) linkers. symeres.com Cleavable linkers are designed to release the active molecule under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes like cathepsins in target cells. nih.gov Examples include acid-labile hydrazones or enzyme-cleavable dipeptides like valine-citrulline. nih.govnih.gov This strategic use of linkers is fundamental to designing targeted therapies that maximize efficacy while minimizing systemic exposure. symeres.com
Role As a Chiral Building Block and Synthetic Intermediate in Organic Synthesis
Precursors for Advanced Heterocyclic Scaffolds
The inherent structure of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol, containing both a pyrrolidine (B122466) and an aminopyridine ring, makes it a privileged scaffold for the synthesis of more complex heterocyclic compounds. nih.gov The pyrrolidine ring is a common motif in a vast number of natural products and pharmaceutical agents, valued for its three-dimensional structure and favorable pharmacokinetic properties. nih.govmdpi.com Similarly, the aminopyridine unit is a key component in many biologically active molecules. This compound provides chemists with a pre-assembled, functionalized core, streamlining synthetic routes to novel and elaborate molecular frameworks.
Pyrrolizidine alkaloids are a class of natural compounds characterized by a bicyclic l-aza-bicyclo-[3.3.0]-octane skeleton. nih.gov Many of these alkaloids exhibit significant biological activities and are important targets in synthetic chemistry. researchgate.netsemanticscholar.org The synthesis of the pyrrolizidine core often relies on the cyclization of functionalized pyrrolidine precursors. utas.edu.au
The this compound scaffold is well-suited for this purpose. The pyrrolidine ring can serve as the foundation for one of the five-membered rings of the bicyclic system. A common synthetic strategy involves converting the hydroxyl group at the C3 position into a suitable leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic substitution, potentially involving a carbon nucleophile introduced via the pyrrolidine nitrogen, would facilitate the second ring closure to form the characteristic pyrrolizidine core. While direct synthesis of pyrrolizidine alkaloids from this specific precursor is not extensively documented, its structural features align with established synthetic methodologies for this class of molecules. nih.gov
The compound is a quintessential building block for creating a diverse array of molecules that feature either the pyrrolidine or the aminopyridine motif, or both. The pyrrolidine ring is a privileged scaffold in drug development, often introduced to enhance water solubility and binding affinity to biological targets. mdpi.com The presence of multiple reactive sites on this compound allows for its elaboration into more complex derivatives.
Synthetic chemists can leverage this pre-functionalized molecule to avoid multi-step procedures that would otherwise be required to construct and functionalize these heterocyclic systems from scratch. organic-chemistry.orgnih.gov The primary amino group on the pyridine (B92270) ring, the secondary hydroxyl group on the pyrrolidine ring, and the pyrrolidine nitrogen itself (after potential deprotection if a protecting group is used in its synthesis) are all points for chemical modification.
Table 1: Potential Functionalization Sites of this compound
| Functional Group | Position | Potential Reactions |
|---|---|---|
| Primary Amine | C5 of Pyridine | Acylation, Alkylation, Sulfonylation, Diazotization |
| Secondary Alcohol | C3 of Pyrrolidine | Oxidation, Esterification, Etherification, Conversion to Leaving Group |
The strategic use of this compound is applicable to both convergent and divergent synthetic plans, enhancing the efficiency and versatility of synthetic campaigns. nih.gov
In a convergent synthesis , complex molecular fragments are prepared separately and then joined together in the final stages. This building block can act as one of these key fragments. For instance, the amino group can be coupled with a complex carboxylic acid or the hydroxyl group can be alkylated with an intricate electrophile, rapidly assembling a large, multifunctional target molecule.
Conversely, in a divergent synthesis , a single, common intermediate is used to generate a library of structurally related compounds. nih.gov this compound is an ideal starting point for such an approach. By systematically applying different chemical reactions to its distinct functional groups, a wide range of analogues can be produced. This strategy is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to explore how modifications to different parts of a molecule affect its biological activity.
Table 2: Example of a Divergent Synthesis Approach
| Starting Material | Reaction at -NH2 Group | Reaction at -OH Group | Potential Product Class |
|---|---|---|---|
| This compound | Acylation with R1-COCl | Oxidation to Ketone | N-Acyl Pyridinyl Pyrrolidinones |
| This compound | Sulfonylation with R2-SO2Cl | Esterification with R3-COOH | N-Sulfonyl Pyridinyl Pyrrolidinyl Esters |
Integration into Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The functional groups present in this compound make it a prime candidate for use in various MCRs. The primary amino group, for example, can serve as the amine component in well-known MCRs such as the Ugi or Passerini reactions, allowing for the one-pot synthesis of complex peptide-like structures or α-acyloxy carboxamides.
Cascade reactions, which involve a sequence of two or more bond-forming transformations within a single synthetic operation, can also be initiated from this versatile building block. For example, a reaction at the hydroxyl group could be designed to trigger an intramolecular cyclization involving the pyridine ring or a substituent attached to the amino group, leading to the formation of novel polycyclic systems in a highly efficient manner.
Enantioselective Synthesis Applications of the (S)-Configuration
The importance of stereochemistry in pharmacology is paramount, as different enantiomers of a chiral drug can have vastly different biological activities and metabolic fates. enamine.net The use of enantiomerically pure starting materials, often referred to as the "chiral pool" approach, is a cornerstone of modern asymmetric synthesis.
This compound is a classic example of a chiral building block used in this context. sigmaaldrich.com By starting with this compound, the (S)-stereochemistry at the C3 position of the pyrrolidine ring is fixed from the outset. This pre-defined stereocenter can exert significant stereochemical control over subsequent reactions, influencing the formation of new chiral centers in the molecule. This phenomenon, known as chirality transfer, is crucial for the synthesis of a single, desired stereoisomer of a complex target molecule, thereby avoiding the need for difficult chiral separations or complex asymmetric catalytic methods later in the synthesis.
Computational Chemistry and Theoretical Investigations of S 1 5 Aminopyridin 2 Yl Pyrrolidin 3 Ol
Conformational Analysis and Stereochemical Preferences
The conformational flexibility of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol is primarily determined by the puckering of the pyrrolidine (B122466) ring and the rotation around the C-N bond connecting the pyrrolidine and pyridine (B92270) rings.
The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to relieve torsional strain. For a substituted pyrrolidine, the substituents prefer to occupy positions that minimize steric hindrance. In the case of the 3-hydroxy-pyrrolidine ring, two primary envelope conformations are typically considered: C2-endo and C2-exo, or C3-endo and C3-exo, depending on which atom is out of the plane defined by the other four. The (S)-stereochemistry at the C3 position dictates a specific spatial orientation of the hydroxyl group. Computational studies on similar substituted prolinol and pyrrolidinol systems have shown that the preferred pucker is often influenced by both steric and electronic factors, including intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring. nih.govacs.org
The relative orientation of the aminopyridine and pyrrolidinol rings is defined by the dihedral angle of the C(2-pyridinyl)-N(1-pyrrolidinyl) bond. Potential energy surface (PES) scans, performed by systematically rotating this bond and calculating the energy at each step, can identify the most stable rotational conformers. nih.gov Steric hindrance between the hydrogen atoms on the pyridine ring and the pyrrolidine ring will likely lead to a non-planar arrangement being the most stable.
Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data for the purpose of illustration.
| Conformer | Pyrrolidine Pucker | C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| A | C2-endo | 45 | 0.00 | 75.3 |
| B | C3-exo | -30 | 0.85 | 19.1 |
| C | C2-endo | 150 | 1.50 | 5.6 |
Electronic Structure and Reactivity Predictions
The electronic properties of this compound can be investigated using methods like Density Functional Theory (DFT). ijret.org Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity.
The HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically on the amino group and the pyridine nitrogen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the pyridine ring, suggesting it can act as an electron acceptor in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. ijret.org
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. The MEP would likely show negative potential (red/yellow) around the pyridine nitrogen and the oxygen of the hydroxyl group, highlighting these as regions susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. Positive potential (blue) would be expected around the amino and hydroxyl hydrogens, indicating their role as hydrogen bond donors.
Table 2: Predicted Electronic Properties from DFT Calculations This table presents hypothetical data for the purpose of illustration based on typical values for similar molecules.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 3.5 D |
Intermolecular Interactions and General Binding Site Analysis
Molecular docking simulations are a powerful tool for predicting how a small molecule like this compound might bind to a biological target, such as an enzyme active site. nih.govnih.govmdpi.com Based on its structure, the molecule can participate in a variety of non-covalent interactions that are crucial for molecular recognition.
Hydrogen Bonding: The molecule has several hydrogen bond donors (the -NH2 group and the -OH group) and acceptors (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen). These groups can form strong, directional hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and asparagine in a protein binding pocket.
Hydrophobic Interactions: While the molecule possesses significant polarity, the pyridine and pyrrolidine rings can engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.
π-Stacking: The aromatic pyridine ring can participate in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
A general binding site analysis would suggest that a complementary pocket would possess both polar and aromatic/hydrophobic regions. For instance, an acidic residue (like aspartic acid) could form a salt bridge or a strong hydrogen bond with the aminopyridine moiety, while a nearby aromatic residue could engage in π-stacking. The (S)-hydroxyl group of the pyrrolidine ring provides a specific stereochemical anchor for chiral recognition within the binding site. researchgate.net
Table 3: Potential Intermolecular Interactions with Protein Residues
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| 5-Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Gln, Asn |
| Pyridine Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |
| Pyrrolidin-3-ol (-OH) | Hydrogen Bond Donor/Acceptor | His, Ser, Asp, Glu, Thr |
| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations can be employed to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism and predict reaction kinetics. numberanalytics.comdiva-portal.org For this compound, several types of reactions could be investigated.
For example, the mechanism of electrophilic aromatic substitution on the aminopyridine ring could be explored. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Computational methods can determine the activation energies for substitution at different positions on the ring, predicting the regioselectivity of reactions like halogenation or nitration. The calculations would involve optimizing the geometries of the reactants, the sigma complex (intermediate), and the product, as well as locating the transition state structure connecting them.
Another potential area of study is the reaction at the secondary alcohol of the pyrrolidine ring, such as oxidation or esterification. Quantum chemical models can calculate the activation barriers for these transformations, providing insight into the reaction conditions required. Methods like the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) are commonly used to find the minimum energy path from reactants to products. numberanalytics.com
Table 4: Hypothetical Activation Energies for a Reaction Pathway This table presents hypothetical data for the electrophilic bromination of the aminopyridine ring for illustrative purposes.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| 1 | Formation of ortho-sigma complex | 15.2 |
| 2 | Formation of meta-sigma complex | 25.8 |
| 3 | Deprotonation of ortho-sigma complex | -5.4 |
Analytical Methods for Structural Elucidation and Purity Assessment in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable insights into the molecular framework of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to assign the protons to their respective positions in the molecule.
For this compound, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, while the protons of the pyrrolidine (B122466) ring are found in the upfield region. The hydroxyl and amine protons often appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 | d, J=2.8 Hz | 1H | Pyridine C6-H |
| 6.83 | dd, J=8.6, 2.8 Hz | 1H | Pyridine C4-H |
| 6.30 | d, J=8.6 Hz | 1H | Pyridine C3-H |
| 4.81 | d, J=3.5 Hz | 1H | -OH |
| 4.60 | s (br) | 2H | -NH₂ |
| 4.29 | m | 1H | Pyrrolidine C3-H |
| 3.51 | dd, J=10.6, 5.3 Hz | 1H | Pyrrolidine C2-Hₐ |
| 3.39 | dd, J=10.6, 4.3 Hz | 1H | Pyrrolidine C2-Hₑ |
| 3.23 | m | 1H | Pyrrolidine C5-Hₐ |
| 3.09 | m | 1H | Pyrrolidine C5-Hₑ |
| 2.01 | m | 1H | Pyrrolidine C4-Hₐ |
| 1.76 | m | 1H | Pyrrolidine C4-Hₑ |
Note: The assignments are based on typical chemical shift values and coupling patterns. Actual experimental data may vary slightly.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.0 - 160.0 | Pyridine C2 |
| 145.0 - 150.0 | Pyridine C5 |
| 130.0 - 135.0 | Pyridine C6 |
| 120.0 - 125.0 | Pyridine C4 |
| 105.0 - 110.0 | Pyridine C3 |
| 65.0 - 70.0 | Pyrrolidine C3 |
| 50.0 - 55.0 | Pyrrolidine C2 |
| 45.0 - 50.0 | Pyrrolidine C5 |
| 35.0 - 40.0 | Pyrrolidine C4 |
Note: These are predicted chemical shift ranges and may differ from experimental values.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, O-H, C-H, C-N, and C=C bonds.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |
| 3500 - 3200 | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Aliphatic C-H |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| 1200 - 1000 | C-N stretch | Aliphatic Amine |
| 1150 - 1050 | C-O stretch | Secondary Alcohol |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would likely be used.
The mass spectrum would show a prominent molecular ion peak ([M+H]⁺) corresponding to the protonated molecule, which would confirm the molecular weight of the compound.
Interactive Data Table: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 179.11 | [M]⁺ (Molecular Ion) |
| 180.12 | [M+H]⁺ (Protonated Molecular Ion) |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For a chiral compound like this compound, both chiral and achiral chromatography are important.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is a specialized form of column chromatography used to separate enantiomers. The determination of enantiomeric purity is critical for chiral pharmaceutical compounds, as different enantiomers can have different pharmacological activities.
A chiral stationary phase (CSP) is used to achieve separation. The CSP interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines and alcohols.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For purity profiling of this compound, a reversed-phase HPLC method is typically employed.
In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Interactive Data Table: Typical HPLC Method Parameters for Purity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | Gradient elution, e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Despite a comprehensive search for scholarly articles, patents, and chemical databases, specific experimental data for the Liquid Chromatography-Mass Spectrometry (LCMS) analysis and X-ray crystallography of the chemical compound "this compound" could not be located in the public domain.
The search strategy included targeted queries for the compound's analytical data, as well as broader searches for its use as an intermediate in the synthesis of other molecules, with the hope of finding characterization data in supplementary materials. Unfortunately, these efforts did not yield the detailed research findings, such as LCMS parameters or crystallographic data, necessary to fulfill the user's request for an article with specific data tables and in-depth analysis on these topics.
General information on the analytical techniques themselves is widely available, but the application and specific results for "this compound" are not described in the accessible literature. Therefore, the requested article focusing solely on the specified analytical methods for this particular compound cannot be generated with the required level of detail and scientific accuracy.
Q & A
Q. What are the established synthetic routes for (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution between 5-aminopyridine derivatives and (S)-pyrrolidin-3-ol precursors. Key parameters include:
- Catalysts : Potassium carbonate (K₂CO₃) is commonly used to deprotonate intermediates and drive the reaction .
- Solvents : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates while maintaining reaction efficiency .
- Temperature : Elevated temperatures (e.g., 70°C) enhance reaction kinetics but require careful control to avoid racemization .
Table 1 : Representative Synthetic Conditions
| Starting Material | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluoro-2-methyl-5-nitroaniline | K₂CO₃ | THF | 70°C | 72.3% | |
| Pyridine-pyrrolidine derivatives | Pd/C | EtOH | 50°C | 65-70% |
Q. How is the stereochemical configuration of this compound confirmed?
X-ray crystallography using SHELX software (e.g., SHELXL) remains the gold standard for resolving stereochemistry. Key steps include:
Q. What are the common chemical transformations of this compound in medicinal chemistry?
The hydroxyl and amine groups enable diverse reactions:
- Oxidation : Conversion of the hydroxyl to a ketone using CrO₃ or MnO₂ .
- Substitution : Replacement of the pyridine amino group with halogens or alkyl chains via Buchwald-Hartwig coupling .
- Protection/Deprotection : Trityl groups protect the hydroxyl during multi-step syntheses .
Advanced Research FAQs
Q. How can enantiomeric purity be optimized during large-scale synthesis?
Racemization often occurs at high temperatures or under acidic conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct substitutions below 50°C to preserve stereochemical integrity .
- Chiral Auxiliaries : Use (S)-pyrrolidin-3-ol derivatives with bulky protecting groups (e.g., trityl) to sterically hinder racemization .
- Continuous Flow Systems : Improve reaction control and reduce thermal degradation .
Q. How should researchers resolve contradictions in reported biological activity data for analogs?
Discrepancies may arise from assay variability or impurities. A methodological approach involves:
- Purity Validation : LC-MS (>95% purity) and NMR to rule out byproducts .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Structure-Activity Relationship (SAR) : Compare analogs to isolate functional group contributions (Table 2) .
Table 2 : Comparative Bioactivity of Analogues
| Compound | Target Enzyme IC₅₀ (nM) | Reference |
|---|---|---|
| This compound | 120 ± 15 | |
| Piperidine analogue | 450 ± 30 |
Q. What computational methods predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess:
- Hydrogen Bonding : Between the hydroxyl/amine groups and active-site residues.
- Steric Compatibility : Fit within enzyme pockets (e.g., kinase ATP-binding sites) . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinity .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?
Conflicting assignments arise from solvent effects or tautomerism. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
